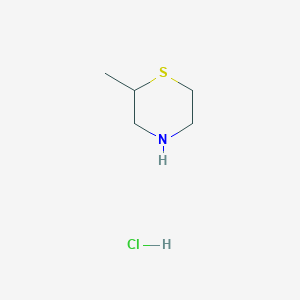

2-Methylthiomorpholin-hydrochlorid

Description

Historical Context of Thiomorpholine (B91149) Chemistry

The exploration of thiomorpholine and its derivatives is part of the broader history of heterocyclic chemistry. Thiomorpholine, as the sulfur analog of morpholine (B109124), was developed as chemists sought to understand how the substitution of an oxygen atom with a sulfur atom would alter the physical, chemical, and biological properties of the resulting molecule. jchemrev.com Initially, research focused on the fundamental synthesis and characterization of the thiomorpholine ring. nih.gov Over time, the discovery of a wide range of biological activities associated with thiomorpholine-containing compounds has propelled further investigation into this heterocyclic system. jchemrev.comjchemrev.com

Structural Significance of the Thiomorpholine Heterocycle in Organic Synthesis

Thiomorpholine is a non-aromatic, saturated heterocycle. jchemrev.com Its structure, featuring a thioether and a secondary amine, provides two key points for chemical modification. jchemrev.com The nitrogen atom can be readily alkylated, acylated, or otherwise substituted, allowing for the introduction of a wide array of functional groups. acs.org The sulfur atom can exist in various oxidation states (sulfide, sulfoxide (B87167), and sulfone), which significantly influences the molecule's polarity, solubility, and biological activity. This structural flexibility makes the thiomorpholine scaffold a versatile tool for synthetic chemists aiming to create diverse molecular architectures. jchemrev.com

Overview of Research Trajectories for Substituted Thiomorpholine Systems

Research into substituted thiomorpholines has uncovered a broad spectrum of biological activities. jchemrev.com Different substitutions on the thiomorpholine ring have led to compounds with potential applications as antitubercular, antiprotozoal, antimalarial, antioxidant, and dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. jchemrev.com The versatility of the thiomorpholine scaffold allows it to be incorporated into various pharmacophores, enhancing or modulating the biological effects of the parent molecules. jchemrev.com This has made it a privileged scaffold in drug discovery and development. jchemrev.comjchemrev.com

The following table summarizes some of the researched biological activities of substituted thiomorpholine derivatives:

| Biological Activity | Research Findings |

| Antitubercular | Thiomorpholine derivatives have shown promising activity against Mycobacterium tuberculosis. jchemrev.com |

| Antioxidant | Certain N-substituted thiomorpholines have demonstrated significant antioxidant properties. jchemrev.com |

| DPP-IV Inhibition | Thiomorpholine-bearing compounds have been identified as potent inhibitors of DPP-IV, with potential for diabetes treatment. jchemrev.com |

| Hypolipidemic | Some derivatives have been shown to reduce plasma triglyceride and cholesterol levels. jchemrev.com |

Specific Academic Focus on 2-Methylthiomorpholin-hydrochlorid within Heterocyclic Chemistry

Within the diverse family of thiomorpholine derivatives, 2-Methylthiomorpholine (B3383184) has been a subject of specific academic interest, particularly in the context of cardiovascular research. jchemrev.com Studies have explored the substitution of a methylpyrrolidine ring with a methylthiomorpholine ring in a class of compounds being investigated for their cardiovascular effects. jchemrev.com This line of inquiry suggests that the introduction of the 2-methylthiomorpholine moiety is a strategic modification aimed at optimizing the pharmacological profile of potential new antihypertensive agents. jchemrev.com

The hydrochloride salt of 2-methylthiomorpholine is of particular interest for research and development due to the general properties conferred by salt formation. Typically, converting a free base like 2-methylthiomorpholine to its hydrochloride salt increases its water solubility and crystallinity, which can be advantageous for formulation and handling in a laboratory setting. While specific research data on 2-Methylthiomorpholine hydrochloride is limited in publicly available literature, its investigation is a logical step in the development of new chemical entities based on the promising cardiovascular effects observed with the parent methylthiomorpholine scaffold. jchemrev.com

The physicochemical properties of the parent compound, thiomorpholine, and its 2-methyl derivative are presented in the table below.

| Property | Thiomorpholine | 2-Methylthiomorpholine |

| Chemical Formula | C4H9NS | C5H11NS |

| Molar Mass | 103.18 g/mol | 117.21 g/mol |

| Appearance | Colorless liquid | - |

| Boiling Point | 169 °C | - |

| Density | 1.0882 g/cm³ | - |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylthiomorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPHRCQUZILPFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylthiomorpholin Hydrochlorid

Precursor-Based Synthetic Routes

The construction of the 2-methylthiomorpholine (B3383184) core relies on the selection of appropriate starting materials that either contain the pre-formed thiomorpholine (B91149) skeleton or can be cyclized to form it.

Synthesis from N-Methylthiomorpholine Hydroiodide

A potential pathway to 2-Methylthiomorpholin-hydrochlorid involves the manipulation of an N-methylated thiomorpholine precursor. While direct synthesis from N-Methylthiomorpholine Hydroiodide is not extensively documented in readily available literature, the synthetic strategy would likely involve the introduction of a methyl group at the C-2 position of the thiomorpholine ring. This could theoretically be achieved through a deprotonation at the alpha-carbon followed by methylation. However, controlling the regioselectivity of such a reaction would be a significant challenge.

Alternatively, N-methylthiomorpholine can be synthesized from morpholine (B109124) and dimethyl carbonate. researchgate.net The reaction proceeds with high yield and selectivity, particularly at elevated temperatures (≥ 140 °C). researchgate.net This N-methylated intermediate could then potentially undergo further functionalization to introduce the 2-methyl group, although specific methodologies for this transformation are not well-established.

Derivation from Cysteine Methyl Ester Hydrochloride Analogues

A more documented and versatile approach to the synthesis of 2-substituted thiomorpholines involves the use of cysteine and its derivatives. L-cysteine methyl ester hydrochloride serves as a readily available and chiral starting material for the synthesis of various heterocyclic compounds. google.comnih.govfrontiersin.orgnih.gov The synthesis of α-methyl cysteine, a key precursor for 2-methylthiomorpholine, has been described starting from L-cysteine ethyl ester hydrochloride. ed.ac.uk

One plausible synthetic route involves the reaction of a cysteine methyl ester with a suitable electrophile to introduce the N-substituent, followed by reduction and cyclization. For instance, the synthesis of various L-cysteine derivatives has been reported, which could serve as intermediates. nih.gov The general strategy involves the esterification of the amino acid, followed by reactions at the nitrogen or sulfur atoms, and subsequent cyclization to form the thiomorpholine ring.

A general procedure for the preparation of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane at room temperature, offering good to excellent yields. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| L-Cysteine Ethyl Ester Hydrochloride | 1. Ethyl benzimidate hydrochloride, Et3N; 2. (1S)-(-)-2,10-camphorsultam, AlMe3 | Thiazoline (B8809763) precursor | - | ed.ac.uk |

| Amino Acid | Methanol, Trimethylchlorosilane | Amino Acid Methyl Ester Hydrochloride | Good to Excellent | nih.gov |

Table 1: Synthesis of Cysteine-Based Precursors

Strategies for Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of specific stereoisomers of this compound necessitates the use of stereoselective synthetic strategies. Chiral auxiliaries are a powerful tool for achieving high levels of stereocontrol in such syntheses. researchgate.netnumberanalytics.comwikipedia.orgnumberanalytics.comresearchgate.net These chiral molecules are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are subsequently removed.

In the context of 2-methylthiomorpholine synthesis, a chiral auxiliary could be attached to the nitrogen atom of a cysteine-derived precursor. The chiral environment created by the auxiliary would then influence the stereoselectivity of the cyclization step or the introduction of the methyl group. For example, chiral oxazolidinones have been widely used in stereoselective aldol (B89426) reactions, which could be adapted to establish the stereocenters in the thiomorpholine ring. wikipedia.org The choice of the chiral auxiliary and reaction conditions can determine which diastereomer is preferentially formed. researchgate.net

A reported synthesis of α-methyl cysteine utilized (1S)-(-)-2,10-camphorsultam as a chiral auxiliary. ed.ac.uk This approach allowed for the stereocontrolled introduction of the methyl group. After the key stereoselective step, the auxiliary can be removed to yield the desired enantiomerically enriched product.

Reaction Conditions and Catalytic Systems in this compound Synthesis

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the chosen reaction conditions, including the selection of reducing agents, solvents, and temperature.

Application of Reducing Agents

Reducing agents are crucial in several synthetic approaches to thiomorpholines, particularly when the synthesis involves the reduction of a carbonyl or imine group within an intermediate. For instance, in syntheses starting from cysteine derivatives, a reduction step is often necessary to convert an ester or amide functionality to an alcohol or amine prior to or during cyclization.

Utilization of Specific Solvents and Temperature Regimes

The selection of an appropriate solvent and the control of reaction temperature are critical for optimizing the yield and purity of this compound. Solvents can influence the solubility of reactants and intermediates, reaction rates, and even the stereochemical outcome of a reaction.

For instance, in the synthesis of N-methylmorpholine from morpholine and dimethyl carbonate, higher temperatures (around 160 °C) were found to favor the desired methylation reaction. researchgate.net In the synthesis of α-methyl cysteine hydrochloride, toluene (B28343) was used for the azeotropic removal of water, which facilitated the precipitation of the product. ed.ac.uk The optimization of reaction conditions, including the screening of different solvents, is a common practice to enhance product yield. researchgate.net

| Parameter | Condition | Effect | Reference |

| Temperature | ≥ 140 °C | Increased yield of N-methylmorpholine | researchgate.net |

| Solvent | Toluene | Azeotropic removal of water, precipitation of product | ed.ac.uk |

Table 2: Optimized Reaction Conditions in Related Syntheses

Optimization of Reaction Parameters for Yield and Purity

The yield and purity of 2-methylthiomorpholine hydrochloride are critically dependent on the careful optimization of reaction parameters. Key variables include temperature, reaction time, catalyst selection, and solvent choice. The optimization process for a given synthetic route, such as the reaction of a substituted dihaloethane with an appropriate amine or the cyclization of an amino-thiol, is crucial for maximizing the desired product and minimizing side reactions.

For a typical synthesis of a thiomorpholine derivative, the reaction conditions would be systematically varied to determine their impact on the outcome. For instance, in a potential synthesis of 2-methylthiomorpholine, one could envision a reaction where temperature and catalyst loading are optimized.

Hypothetical Optimization of a Key Synthetic Step

| Entry | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 80 | 1 | 12 | 65 | 90 |

| 2 | 100 | 1 | 12 | 75 | 88 |

| 3 | 120 | 1 | 12 | 72 | 85 |

| 4 | 100 | 2 | 12 | 85 | 92 |

| 5 | 100 | 3 | 12 | 84 | 91 |

| 6 | 100 | 2 | 8 | 80 | 93 |

| 7 | 100 | 2 | 16 | 86 | 92 |

The data in the hypothetical table illustrates a common trend in optimization. An initial increase in temperature from 80°C to 100°C (Entry 1 vs. 2) shows an improved yield, though a further increase to 120°C (Entry 3) might lead to decomposition and lower purity. Catalyst loading is another critical parameter; doubling the catalyst from 1 to 2 mol% (Entry 2 vs. 4) significantly boosts the yield. However, a further increase to 3 mol% (Entry 5) may not provide a proportional benefit. Reaction time also plays a vital role, with longer times generally leading to higher conversion until the reaction reaches equilibrium or side reactions become more prevalent (Entry 4 vs. 6 and 7).

Purification and Isolation Techniques for Synthesized 2-Methylthiomorpholine Hydrochloride

Following the synthesis, the crude 2-methylthiomorpholine hydrochloride must be purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.

Commonly employed techniques for the purification of hydrochloride salts of organic bases like 2-methylthiomorpholine include:

Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For hydrochloride salts, polar solvents like ethanol, isopropanol, or mixtures with water are often effective. nih.gov The process can be refined by techniques like hot filtration to remove insoluble impurities. nih.gov

Acid-Base Extraction: This technique leverages the basicity of the thiomorpholine nitrogen. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase. The aqueous layer is then separated, and the pH is adjusted with a base to deprotonate the amine, which can then be extracted back into an organic solvent. This process effectively removes non-basic impurities. The purified free base can then be converted back to the hydrochloride salt.

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption on a stationary phase. For a polar compound like 2-methylthiomorpholine hydrochloride, normal-phase chromatography on silica (B1680970) gel might be challenging due to strong adsorption. Reverse-phase chromatography or ion-exchange chromatography could be more suitable alternatives for achieving high purity. figshare.com

Washing: Simple washing of the crude solid with a solvent in which the desired product is insoluble but the impurities are soluble can be an effective preliminary purification step. figshare.com For instance, washing the crude hydrochloride salt with a non-polar solvent like diethyl ether or hexane (B92381) can remove non-polar organic impurities.

The effectiveness of a purification technique can be assessed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm the structure and purity of the final product.

Chemical Reactivity and Transformation Studies of 2 Methylthiomorpholin Hydrochlorid

Reactions Involving the Thiomorpholine (B91149) Ring System

The thiomorpholine ring, a central feature of the molecule, is active in a variety of chemical transformations, including Lewis acid-base interactions, coordination with metals, and oxidation of the sulfur atom.

The nitrogen and sulfur atoms in the thiomorpholine ring possess lone pairs of electrons, allowing them to act as Lewis bases. A Lewis acid-base adduct is a molecule formed when a Lewis acid and a Lewis base bond without the loss of a leaving group. ucla.edu This interaction can significantly influence the molecule's reactivity.

Recent studies have demonstrated that Lewis acids can be instrumental in the synthesis of thiomorpholines. For instance, the inclusion of Lewis acids in the photocatalytic reactions of organosilanes enables a distinct reaction pathway. nih.gov In the synthesis of thiomorpholines from aldehydes, Lewis acids like Sc(OTf)₃ or Mg(OTf)₂ are proposed to coordinate to an intermediate imine. This adduct formation alters the redox potential of the system, facilitating a photocatalytic cycle involving an Ir(III)*/Ir(IV) couple that would otherwise be inaccessible. nih.govnih.gov The product of this reaction is a Lewis acid-coordinated thiomorpholine, indicating that the adduct is stable throughout the transformation and requires a superstoichiometric amount of the Lewis acid. nih.gov This interaction is a prime example of how Lewis acid-base adduct formation can control reaction pathways.

The interaction is not limited to reaction intermediates. Electron-rich heteroaromatics, such as thiophene (B33073) (a structural relative of the thiomorpholine sulfur environment), readily form adducts with various Lewis acids like titanium tetrachloride (TiCl₄). mdpi.com These adducts can be stable, isolable compounds or transient species that lead to further transformations. mdpi.com

The sulfur and nitrogen atoms of the thiomorpholine ring are effective coordination sites for metal ions. Thiolates (RS⁻) and thioethers (R₂S) are classified as soft Lewis bases and tend to form stable complexes with soft Lewis acid metals. wikipedia.org Thiomorpholine itself is known to form complexes with several transition metal salts, including those of copper(II), platinum(II), and nickel(II). sigmaaldrich.com

The coordination can occur through the sulfur atom, the nitrogen atom, or both, leading to different types of complex geometries. For example, in complexes of N-Phenylmorpholine-4-carbothioamide, the ligand can act as a monodentate through the sulfur atom or as a bidentate chelating ligand via both sulfur and nitrogen atoms. mdpi.com Similarly, metal complexes of 5-morpholinomethyl-2-thiouracil with Co(II), Zn(II), and Ni(II) have been prepared, demonstrating the coordinating ability of the thiomorpholine moiety. mdpi.com

The process of metallation, typically involving deprotonation at a carbon atom to form a carbon-metal bond, can also be envisaged. For the related compound 4-(2-indenylethyl)morpholine, treatment with n-butyllithium generates a lithio salt, which can then be reacted with metal tetrachlorides like TiCl₄ or ZrCl₄ to yield new organometallic complexes. nih.gov A similar strategy could potentially be applied to 2-methylthiomorpholine (B3383184) to generate novel organometallic reagents.

Table 1: Examples of Metal Complex Formation with Thiomorpholine and Related Ligands

| Ligand | Metal Salt | Resulting Complex Type | Reference |

| Thiomorpholine | Cu(II), Pt(II), Ni(II) salts | Metal-ligand complexes | sigmaaldrich.com |

| N-Phenylmorpholine-4-carbothioamide | PdCl₂, PtCl₂ | Monodentate (via S) or Bidentate (via S, N) complexes | mdpi.com |

| 5-Morpholinomethyl-2-thiouracil | Co(II), Zn(II), Ni(II) chlorides | Metal-ligand complexes | mdpi.com |

| 4-(2-Indenylethyl)morpholine (lithiated) | TiCl₄·2THF, ZrCl₄·2THF | Organometallic complexes (M-C bond) | nih.gov |

The sulfur atom in the thiomorpholine ring exists as a thioether, which can be readily oxidized to higher oxidation states, namely sulfoxide (B87167) (S=O) and sulfone (SO₂). These transformations dramatically alter the electronic properties, polarity, and steric profile of the ring.

The oxidation to a sulfoxide represents the first stage. The biodegradation of thiomorpholine by Mycobacterium aurum MO1 proceeds via the enzymatic action of a cytochrome P450, which catalyzes the S-oxidation to yield thiomorpholine-S-oxide as the initial intermediate. nih.gov This intermediate was identified using in-situ NMR spectroscopy. nih.gov Given that 2-methylthiomorpholine is chiral, its oxidation to the sulfoxide creates a new stereocenter at the sulfur atom, potentially leading to the formation of diastereomers. The synthesis of enantioenriched sulfoxides is a significant area of research, employing methods like metal-catalyzed asymmetric oxidation or kinetic resolution. researchgate.net

Further oxidation leads to the corresponding sulfone, thiomorpholine-1,1-dioxide. This derivative is a key intermediate in the synthesis of various pharmaceutical agents. nih.gov A common method for this transformation is the oxidation of an N-protected thiomorpholine with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). nih.gov The N-protected thiomorpholine-1,1-dioxide is then hydrolyzed under acidic conditions (e.g., concentrated hydrochloric acid) to yield the final thiomorpholine-1,1-dioxide hydrochloride. nih.gov

Table 2: Oxidation Reactions of the Thiomorpholine Sulfur Atom

| Starting Material | Reagent(s) | Product | Chemical Consequence | Reference |

| Thiomorpholine | Cytochrome P450 (enzyme) | Thiomorpholine-S-oxide | Introduction of sulfoxide group; creation of a new stereocenter at sulfur. | nih.gov |

| N-Boc-thiomorpholine | Potassium permanganate (KMnO₄) | N-Boc-thiomorpholine-1,1-dioxide | Oxidation to sulfone. | nih.gov |

| N-Boc-thiomorpholine-1,1-dioxide | Concentrated HCl | Thiomorpholine-1,1-dioxide hydrochloride | Deprotection to yield the final sulfone hydrochloride. | rsc.org |

Derivatization at the Nitrogen Center

The secondary amine in the thiomorpholine ring is a nucleophilic and basic center, making it a prime site for derivatization. Common reactions include N-alkylation and N-acylation. These modifications are crucial for building more complex molecules and are frequently employed in medicinal chemistry to modulate a compound's properties.

N-alkylation can be achieved by reacting the thiomorpholine with an alkyl halide. For instance, general synthetic routes for thiomorpholine derivatives often start with the reaction of the nitrogen atom with ethyl bromoacetate (B1195939) in the presence of a base. jchemrev.com More complex substitutions are also common, such as the N-alkylation of a related morpholine-containing benzimidazole (B57391) with benzyl (B1604629) chloride, which serves as a precursor for novel benzimidazolium salts. mdpi.com

N-acylation is another key transformation. The reaction of the nitrogen with acylating agents, such as acid chlorides or anhydrides, forms the corresponding amide. These reactions are fundamental in peptide synthesis and the creation of various bioactive molecules.

Stereochemical Transformations and Control

2-Methylthiomorpholine is a chiral molecule, with the stereocenter located at the C-2 position. Consequently, the stereochemistry of its reactions is of paramount importance. Reactions can proceed with retention or inversion of this existing stereocenter, or they can generate new stereocenters within the molecule.

Control over stereochemistry during the synthesis of the thiomorpholine ring itself is a key strategy. A stereoselective synthesis of thiomorpholine-3-carboxylic acid derivatives has been developed using a polymer-supported approach starting from immobilized cysteine. nih.gov This method allows for the specific configuration of the newly formed stereocenter to be controlled. Another powerful strategy involves the Sₙ2-type ring-opening of activated aziridines with haloalcohols, followed by intramolecular cyclization, which proceeds with high regio- and stereoselectivity to afford enantiomerically pure morpholines and, by extension, thiomorpholines. nih.gov

When a reaction occurs on a pre-existing chiral molecule like 2-methylthiomorpholine, the existing stereocenter can direct the stereochemical outcome of a new center being formed, a phenomenon known as substrate control. youtube.com For example, in the electrophile-induced cyclization of chiral N-allyl-β-aminoalcohols to form morpholines, the existing stereocenter on the amino alcohol dictates the stereochemistry of the newly formed ring, leading to high diastereoselectivity. banglajol.info If a reaction involves breaking a bond at the chiral C-2 center, the mechanism will determine the outcome. An Sₙ2 reaction would proceed with inversion of configuration, while an Sₙ1 reaction would likely lead to a racemic mixture.

Mechanistic Investigations of 2-Methylthiomorpholin-hydrochlorid Reactions

Understanding the mechanisms of the reactions involving 2-methylthiomorpholine is crucial for predicting products and optimizing conditions. The mechanisms often draw from fundamental principles of organic chemistry.

For example, the derivatization at the nitrogen center typically follows a nucleophilic substitution pathway (Sₙ2) where the nitrogen atom acts as the nucleophile attacking an electrophilic carbon. The stereochemical transformations are mechanistically governed by the principles of Sₙ1 and Sₙ2 reactions, as well as by diastereoselective, substrate-controlled pathways. nih.govbanglajol.info

More complex mechanisms have also been elucidated. The photocatalytic synthesis of thiomorpholines is proposed to proceed via a Lewis acid-mediated pathway that involves single-electron transfer steps and the generation of Ir(IV) species from an excited Ir(III)* catalyst. nih.gov The Lewis acid's role is to form an adduct with an imine intermediate, lowering its reduction potential and enabling the photocatalytic cycle. nih.gov

Ring-forming and ring-opening reactions also have distinct mechanisms. The stereoselective synthesis of morpholines and thiomorpholines from aziridines proceeds via an Sₙ2-type ring-opening of the strained three-membered ring by a haloalcohol. nih.gov In other systems, tandem reactions involving the opening of a thiazoline (B8809763) ring followed by an intramolecular [2+2] cycloaddition have been reported to form complex polycyclic structures. nih.gov Furthermore, the enzymatic oxidation of the sulfur atom is mechanistically linked to the catalytic cycle of cytochrome P450 enzymes. nih.gov

Elucidation of Reaction Pathways

The reaction pathways of this compound are dictated by the reactivity of the nitrogen and sulfur heteroatoms. The hydrochloride form of the molecule means the nitrogen atom is protonated, which significantly influences its nucleophilicity.

Reactions involving the Nitrogen Atom: In its hydrochloride form, the nitrogen atom's lone pair is engaged in a bond with a proton, rendering it non-nucleophilic. For the nitrogen to participate in reactions, it must first be deprotonated by a base. Once in its free base form, 2-methylthiomorpholine can undergo reactions typical of secondary amines. These include:

N-Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

N-Acylation: Reaction with acid chlorides or anhydrides to form N-acylthiomorpholines.

Nucleophilic Addition: Reaction with carbonyl compounds to form, for instance, enamines.

The general scheme for the deprotonation and subsequent reaction of the nitrogen atom is as follows:

Reactions involving the Sulfur Atom: The thioether moiety in the thiomorpholine ring is susceptible to oxidation and alkylation.

Oxidation: The sulfur atom can be oxidized to a sulfoxide and further to a sulfone using oxidizing agents such as hydrogen peroxide or peroxy acids. The methyl group at the adjacent carbon may exert a minor electronic effect on the electron density of the sulfur, but significant reactivity changes compared to thiomorpholine are not expected.

Alkylation: The sulfur atom can act as a nucleophile to attack alkyl halides, forming a sulfonium (B1226848) salt. This reaction is analogous to the alkylation of other thioethers.

A plausible reaction pathway for the oxidation of the sulfur atom is depicted below:

Identification of Intermediates

Based on the predicted reaction pathways, several key intermediates can be postulated:

Free Base Intermediate: As mentioned, the deprotonated 2-methylthiomorpholine is a crucial intermediate for any reaction involving the nitrogen atom as a nucleophile.

Sulfonium Ion Intermediate: In alkylation reactions at the sulfur atom, a tertiary sulfonium ion would be the primary intermediate. These are generally stable species.

N-Acyliminium Ion Intermediate: In certain acylation reactions, particularly under acidic conditions, an N-acyliminium ion could be a transient intermediate.

Sulfoxide and Sulfone Intermediates: In stepwise oxidation reactions of the sulfur atom, the corresponding sulfoxide is a stable intermediate en route to the sulfone.

The formation of a sulfonium ion intermediate is illustrated in the following scheme:

Comparative Reactivity with Other Thiomorpholine Analogues

Direct comparative studies on the reactivity of this compound against other thiomorpholine analogues are scarce. However, a comparative analysis can be drawn based on structural differences.

Influence of the 2-Methyl Group: The methyl group at the 2-position can influence reactivity in several ways:

Steric Hindrance: The methyl group can sterically hinder reactions at the adjacent nitrogen atom and, to a lesser extent, the sulfur atom. This effect would be more pronounced for reactions involving bulky reagents.

Electronic Effects: The methyl group is weakly electron-donating, which could slightly increase the nucleophilicity of the nitrogen atom in the free base form and the sulfur atom. However, this effect is generally considered minor.

Comparison with Thiomorpholine: The primary difference in reactivity between 2-methylthiomorpholine and the parent thiomorpholine would be due to the steric bulk of the methyl group. Reactions at the nitrogen atom, such as N-alkylation or N-acylation, might be slower in the 2-methyl derivative.

Comparison with Morpholine (B109124) Analogues: The sulfur atom in thiomorpholine and its analogues is generally more nucleophilic and more easily oxidized than the oxygen atom in corresponding morpholine analogues. This is due to the higher energy of the lone pair electrons on sulfur and its larger atomic radius. Therefore, 2-methylthiomorpholine would be expected to be more reactive towards alkylating and oxidizing agents at the heteroatom position compared to 2-methylmorpholine.

The following table provides a qualitative comparison of the expected reactivity of this compound with related compounds.

| Compound | Relative Reactivity at Nitrogen (as free base) | Relative Reactivity at Ring Heteroatom (S or O) | Key Influencing Factors |

| 2-Methylthiomorpholine | Moderate | High (Sulfur) | Steric hindrance from methyl group. High nucleophilicity of sulfur. |

| Thiomorpholine | High | High (Sulfur) | No steric hindrance at nitrogen. High nucleophilicity of sulfur. |

| 2-Methylmorpholine | Moderate | Low (Oxygen) | Steric hindrance from methyl group. Lower nucleophilicity of oxygen. |

| Morpholine | High | Low (Oxygen) | No steric hindrance at nitrogen. Lower nucleophilicity of oxygen. |

Advanced Spectroscopic and Analytical Characterization of 2 Methylthiomorpholin Hydrochlorid

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum of 2-methylthiomorpholine (B3383184) hydrochloride would reveal the chemical environment of each proton. The spectrum would be expected to show distinct signals for the methyl protons, the methine proton at the 2-position, and the methylene (B1212753) protons of the morpholine (B109124) ring. The chemical shifts (δ) would be influenced by the electronegativity of the neighboring sulfur, nitrogen, and the protonated amine group. Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in specific splitting patterns (e.g., doublets, triplets, multiplets), providing valuable information about the connectivity of the proton network. Due to the lack of available experimental data, a detailed analysis of chemical shifts and coupling constants cannot be provided at this time.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of 2-methylthiomorpholine hydrochloride. Each unique carbon atom in the molecule would produce a distinct signal in the spectrum. The chemical shifts of the carbon signals would be characteristic of their local electronic environment. For instance, the carbon atom of the methyl group would resonate at a higher field (lower ppm) compared to the carbons of the morpholine ring, which are influenced by the heteroatoms. Specifically, the carbon atom bonded to the sulfur and the carbons adjacent to the nitrogen would have distinct chemical shifts. As with the proton NMR data, specific experimental ¹³C NMR data for 2-methylthiomorpholine hydrochloride is not publicly available from the searches conducted.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Determination of Molecular Mass

In a mass spectrometry experiment, 2-methylthiomorpholine hydrochloride would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured. This would allow for the determination of the compound's exact molecular mass. The molecular weight of the free base, 2-methylthiomorpholine, is 117.21 g/mol . scbt.com The hydrochloride salt would have a molecular weight corresponding to the addition of hydrogen chloride (36.46 g/mol ). High-resolution mass spectrometry (HRMS) could provide the elemental formula with high accuracy.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry typically causes the molecular ion to fragment in a predictable manner, yielding a unique fragmentation pattern that serves as a molecular fingerprint. The analysis of these fragment ions provides further confirmation of the molecule's structure. For 2-methylthiomorpholine, characteristic fragmentation would likely involve the loss of the methyl group, cleavage of the morpholine ring, and other rearrangements. While general fragmentation patterns for amines and sulfides are known, a specific experimental mass spectrum and detailed fragmentation analysis for 2-methylthiomorpholine hydrochloride are not available in the public search results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

The IR spectrum of 2-Methylthiomorpholin-hydrochloride is expected to show characteristic absorption bands that confirm its molecular structure. As a hydrochloride salt, the nitrogen atom in the thiomorpholine (B91149) ring is protonated, forming a secondary ammonium (B1175870) ion. This significantly influences the IR spectrum, particularly in the N-H stretching region.

Key expected vibrational frequencies are detailed in the table below. The spectrum would be dominated by a broad and strong absorption band in the 3000-2400 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in an ammonium salt, often overlapping with C-H stretching bands. The aliphatic C-H stretching vibrations from the methyl group and the ring methylene groups would appear just below 3000 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, would contain a complex pattern of bands corresponding to C-H bending, C-N stretching, and C-S stretching vibrations, providing a unique signature for the molecule. The NIST Chemistry WebBook provides a reference spectrum for the parent compound, thiomorpholine, which can be used as a basis for comparison. nist.govnist.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H⁺ Stretch | 3000 - 2400 (broad, strong) | Characteristic of a secondary ammonium salt. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | From CH₃ and ring CH₂ groups. |

| N-H⁺ Bend | 1600 - 1500 | Bending vibration of the ammonium group. |

| C-H Bend | 1470 - 1370 | Scissoring and bending from CH₃ and CH₂ groups. |

| C-N Stretch | 1250 - 1020 | Stretching of the carbon-nitrogen bond in the ring. |

| C-S Stretch | 700 - 600 | Stretching of the carbon-sulfur bond in the ring. |

This interactive table summarizes the expected IR absorption bands for 2-Methylthiomorpholin-hydrochloride based on standard functional group frequencies.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal, one can generate an electron density map from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high accuracy. nih.gov

While the specific crystal structure of 2-Methylthiomorpholin-hydrochloride is not publicly available, data from closely related thiomorpholine derivatives, such as 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone, provide valuable insights. nih.gov Studies on such compounds reveal that the six-membered thiomorpholine ring typically adopts a stable chair conformation. nih.gov

| Crystallographic Parameter | Description |

| Crystal System | The symmetry system of the unit cell (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Z | The number of molecules in the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Conformation | The determined 3D shape of the molecule (e.g., chair conformation of the thiomorpholine ring). |

| Hydrogen Bonding | Identification and geometry of intermolecular hydrogen bonds (e.g., N-H⁺⋯Cl⁻). |

This interactive table lists the key parameters obtained from a single-crystal X-ray diffraction analysis.

Other Advanced Characterization Techniques Applied to Related Compounds

Surface-sensitive techniques are crucial for analyzing the elemental composition, chemical state, and topography of the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS) : XPS is used to determine the elemental composition and the chemical and electronic states of elements within the top 1-10 nm of a surface. diva-portal.org For a compound like 2-Methylthiomorpholin-hydrochloride, XPS would provide quantitative information on the presence of carbon, nitrogen, sulfur, and chlorine. High-resolution scans of the C 1s, N 1s, S 2p, and Cl 2p regions would reveal shifts in binding energy that correspond to different chemical environments. youtube.comnih.gov For example, the N 1s spectrum would show a peak at a higher binding energy characteristic of a protonated ammonium species (N⁺) compared to a neutral amine. The S 2p spectrum would confirm the presence of the thioether linkage. researchgate.net

| Element (Core Level) | Expected Binding Energy Range (eV) | Inferred Chemical State |

| C 1s | 284.5 - 286.5 | Aliphatic C-C, C-S, and C-N bonds. |

| N 1s | 401.0 - 402.5 | Protonated nitrogen (R₂NH₂⁺). |

| S 2p (2p₃/₂) | 163.0 - 165.0 | Thioether (C-S-C). |

| Cl 2p (2p₃/₂) | 198.0 - 199.0 | Chloride anion (Cl⁻). |

This interactive table presents the expected XPS binding energies for the core elements in 2-Methylthiomorpholin-hydrochloride.

Secondary Ion Mass Spectrometry (SIMS) : SIMS is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. It offers extremely high sensitivity (parts per million range) and can provide elemental and molecular information from the very top monolayer of a surface.

Atomic Force Microscopy (AFM) : AFM is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. nih.gov It can be used to visualize the surface of crystalline 2-Methylthiomorpholin-hydrochloride, revealing details about crystal growth, surface defects, and domain structures. nih.gov Unlike electron microscopy, AFM can be performed in air or liquid, allowing for the study of samples under near-physiological conditions. nih.gov

Electron microscopy techniques use a beam of accelerated electrons as a source of illumination, offering significantly higher resolution than light microscopy.

Scanning Electron Microscopy (SEM) : SEM is used to produce high-resolution images of the surface of a sample. It is an excellent tool for characterizing the morphology, or crystal habit, of a powdered solid like 2-Methylthiomorpholin-hydrochloride. The images can reveal the size, shape, and texture of the individual crystals or particles. youtube.com

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) : Often coupled with SEM, EDS is an analytical technique used for the elemental analysis or chemical characterization of a sample. youtube.com As the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from each element present. youtube.com An EDS detector measures the energy and intensity of these X-rays to identify and quantify the elemental composition of the sample at a microscopic scale. scispace.comresearchgate.net An EDS analysis of 2-Methylthiomorpholin-hydrochloride would confirm the presence of C, N, S, and Cl and could be used to create elemental maps showing their distribution across the sample.

| Element | Expected Weight % (Theoretical) | Characteristic X-ray Line |

| Carbon (C) | 39.08% | Kα |

| Hydrogen (H) | 7.87% | (Not detectable by EDS) |

| Nitrogen (N) | 9.11% | Kα |

| Sulfur (S) | 20.87% | Kα |

| Chlorine (Cl) | 23.07% | Kα |

This interactive table shows the theoretical elemental composition of 2-Methylthiomorpholin-hydrochloride (C₅H₁₂ClNS) that would be verified by EDS analysis.

Raman spectroscopy is a light scattering technique that provides detailed information about molecular vibrations, similar to IR spectroscopy. hovione.com However, the selection rules for Raman and IR are different, making them complementary. Raman spectroscopy is particularly sensitive to non-polar bonds and skeletal vibrations, which may be weak in the IR spectrum.

A Raman spectrum of 2-Methylthiomorpholin-hydrochloride would provide a distinct vibrational fingerprint. youtube.com It would be especially useful for characterizing the C-S and S-C-C stretching and bending modes of the thiomorpholine ring, which are known to produce strong Raman signals. nih.gov Furthermore, Raman spectroscopy is a powerful tool for studying polymorphism—the ability of a solid material to exist in multiple crystalline forms. hovione.com Different polymorphs of a compound will produce distinct Raman spectra due to differences in their crystal lattice and molecular conformation, allowing for their unambiguous identification.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Description |

| C-H Stretch | 3000 - 2800 | Aliphatic CH₃ and CH₂ groups. |

| Ring Vibrations | 1300 - 800 | Skeletal vibrations of the thiomorpholine ring. |

| C-S Stretch | 750 - 600 | Symmetric and asymmetric stretching of the C-S-C group. |

This interactive table highlights key molecular vibrations of 2-Methylthiomorpholin-hydrochloride that are expected to be prominent in its Raman spectrum.

Computational and Theoretical Investigations of 2 Methylthiomorpholin Hydrochlorid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying the electronic structure of molecules. researchgate.netrsc.orgnih.govnih.gov For 2-Methylthiomorpholin-hydrochlorid, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometry and various electronic properties. researchgate.netmdpi.com

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. Other electronic properties of interest include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness, all of which can be derived from the HOMO and LUMO energies. rsc.org These calculations would provide a comprehensive electronic profile of the molecule.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar heterocyclic compounds, is presented below.

| Property | Hypothetical Value | Unit |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap | 6.7 | eV |

| Ionization Potential | 7.2 | eV |

| Electron Affinity | 0.5 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 3.35 | eV |

| Chemical Softness (S) | 0.299 | eV⁻¹ |

Note: This table is illustrative and contains hypothetical data.

The thiomorpholine (B91149) ring, like cyclohexane, can adopt several conformations, with the chair conformation generally being the most stable. mdpi.comresearchgate.net For this compound, the methyl group at the 2-position can be in either an axial or equatorial position. Conformational analysis using quantum chemical methods would be essential to determine the relative energies of these conformers and the energy barriers between them.

The analysis would involve systematically exploring the potential energy surface of the molecule to identify all stable conformers and transition states. This would reveal the preferred three-dimensional structure of the molecule in the gas phase. The results of such an analysis for a related compound, 4-(4-nitrophenyl)thiomorpholine (B1608610), showed that the thiomorpholine ring adopts a low-energy chair conformation. mdpi.com It was also noted that intermolecular interactions in the solid state can influence the conformation, highlighting the importance of comparing theoretical gas-phase calculations with experimental solid-state data. mdpi.com

Below is a hypothetical table summarizing the relative energies of the possible chair conformers of this compound.

| Conformer | Relative Energy (kcal/mol) |

| 2-Methyl (Equatorial) - Chair | 0.00 |

| 2-Methyl (Axial) - Chair | +1.8 |

Note: This table is illustrative and contains hypothetical data.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. mdpi.commdpi.comacs.orgoup.com For this compound, MD simulations could be performed to understand its behavior in solution or its interaction with biological systems like membranes. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly valuable. nih.govdntb.gov.uanih.gov

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.gov These theoretical predictions can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the relationship between the molecule's electronic structure and its spectroscopic properties. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. mdpi.com

A hypothetical comparison of predicted and experimental ¹H NMR chemical shifts for this compound is shown below.

| Proton Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-2 | 3.1 | 3.0 |

| H-3 (axial) | 2.8 | 2.7 |

| H-3 (equatorial) | 3.2 | 3.1 |

| H-5 (axial) | 2.9 | 2.8 |

| H-5 (equatorial) | 3.3 | 3.2 |

| H-6 (axial) | 2.6 | 2.5 |

| H-6 (equatorial) | 3.0 | 2.9 |

| Methyl-H | 1.3 | 1.2 |

Note: This table is illustrative and contains hypothetical data.

Theoretical Insights into Chemical Reactivity and Selectivity

Theoretical calculations can offer significant insights into the chemical reactivity and selectivity of a molecule. The analysis of the frontier molecular orbitals (HOMO and LUMO) is a key aspect of this. The spatial distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Furthermore, the calculation of a molecular electrostatic potential (MEP) map would provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions. This information is invaluable for predicting how the molecule will interact with other chemical species and for understanding its reactivity in various chemical reactions. For instance, in related thiomorpholine derivatives, computational models have been used to understand how substituents can alter the physical characteristics and reactivity of the molecule. jchemrev.comresearchgate.netjchemrev.com

Role of 2 Methylthiomorpholin Hydrochlorid in Advanced Organic Synthesis and Materials Science

Precursor for Complex Organic Molecules

The thiomorpholine (B91149) ring is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. jchemrev.comresearchgate.net 2-Methylthiomorpholine (B3383184) hydrochloride, by virtue of its functional groups, serves as a valuable starting material for the construction of more elaborate molecular architectures, including multi-cyclic systems.

Integration into Multi-cyclic Systems

The bifunctional nature of the thiomorpholine ring allows for its incorporation into fused and bridged polycyclic frameworks. The secondary amine can participate in a variety of carbon-nitrogen bond-forming reactions, such as condensations, alkylations, and acylations, to construct new rings. For instance, thiomorpholine derivatives can be key components in the synthesis of complex molecules, including those with potential biological activity. nih.gov

A general strategy for integrating the thiomorpholine moiety involves a sequence of reactions where the nitrogen atom is first functionalized, followed by a cyclization event involving another part of the molecule. For example, a common approach is the reaction of a substituted thiomorpholine with a molecule containing two electrophilic sites, leading to the formation of a fused heterocyclic system. The methyl group at the 2-position of 2-Methylthiomorpholine can influence the regioselectivity of these cyclization reactions, potentially directing the formation of a specific isomer.

While direct examples of the integration of 2-Methylthiomorpholine hydrochloride into multi-cyclic systems are not extensively documented in publicly available literature, the known reactivity of the thiomorpholine scaffold strongly supports this application. For example, the synthesis of novel morpholine (B109124) and thiomorpholine coupled 2-(thiophen-2-yl)dihydroquinolines has been reported, where the thiomorpholine unit is introduced via coupling with a suitable bromide precursor. nih.gov This demonstrates the utility of the thiomorpholine ring as a building block for constructing complex heterocyclic systems. A plausible synthetic route for creating a fused system from 2-Methylthiomorpholine hydrochloride is outlined in the table below.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Neutralization | Base (e.g., NaHCO₃) in an organic solvent | 2-Methylthiomorpholine |

| 2 | N-Alkylation | Dihaloalkane (e.g., 1,3-dibromopropane) | N-(3-bromopropyl)-2-methylthiomorpholine |

| 3 | Intramolecular Cyclization | Base (e.g., NaH) | Fused bicyclic system |

This hypothetical reaction scheme illustrates how the nitrogen atom of 2-methylthiomorpholine can be utilized to build a new ring, leading to a more complex, multi-cyclic molecule.

Stereocontrol in Downstream Syntheses

The presence of a stereocenter at the C2 position in 2-Methylthiomorpholine hydrochloride introduces the element of chirality, which is of paramount importance in modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The stereochemistry of the methyl group can direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselection.

Research on related thiomorpholine derivatives has demonstrated the feasibility of stereoselective synthesis. For instance, a polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives has been developed, where the inclusion of triethylsilane in the cleavage cocktail resulted in the stereoselective formation of the corresponding saturated heterocycles. nih.gov Although this study focuses on a different position of the ring, it highlights the potential for achieving stereocontrol in reactions involving the thiomorpholine scaffold.

The chiral center in 2-Methylthiomorpholine can influence the facial selectivity of reactions at adjacent positions, such as the nitrogen atom or the C3 carbon. For example, in a reaction where a bulky reagent approaches the thiomorpholine ring, the methyl group can sterically hinder one face of the molecule, forcing the reagent to attack from the less hindered face. This can lead to the preferential formation of one diastereomer over the other.

| Reaction Type | Description | Expected Stereochemical Outcome |

| Diastereoselective Alkylation | Reaction of a chiral derivative of 2-Methylthiomorpholine with an electrophile. | The existing stereocenter at C2 directs the approach of the electrophile, leading to a preferred diastereomer. |

| Asymmetric Deprotonation | Use of a chiral base to selectively deprotonate one of the C3 protons. | Formation of a chiral enolate, which can then react with electrophiles stereoselectively. |

| Chiral Auxiliary | The 2-methylthiomorpholine moiety can be used as a chiral auxiliary to control the stereochemistry of reactions on an attached substrate. | High diastereoselectivity in the reaction, followed by removal of the auxiliary to yield an enantiomerically enriched product. |

Applications in Non-Aqueous Chemical Systems

The hydrochloride salt form of 2-Methylthiomorpholine suggests its potential utility in non-aqueous chemical systems, where control of acidity and ionic strength is crucial. While many organic reactions are conducted in non-aqueous media to avoid the reactivity of water, the use of salts can be beneficial for several reasons.

In non-aqueous electrochemistry, for example, salts are essential as supporting electrolytes to ensure the conductivity of the solution. iupac.org While specific studies on the electrochemical applications of 2-Methylthiomorpholine hydrochloride are scarce, its ionic nature makes it a candidate for such roles. The choice of a non-aqueous solvent would depend on the specific electrochemical process, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being common choices. iupac.org

Furthermore, the hydrochloride salt can act as a convenient source of the free base, 2-Methylthiomorpholine, upon treatment with a non-aqueous base. This in-situ generation can be advantageous in reactions where the free amine is highly reactive or unstable. The use of a non-aqueous solvent system allows for precise control over the reaction conditions, preventing unwanted side reactions that might occur in the presence of water.

The solubility of 2-Methylthiomorpholine hydrochloride in various non-aqueous solvents is a critical factor for its application. While detailed solubility data is not widely published, it is expected to be soluble in polar protic solvents like methanol (B129727) and ethanol, and may have limited solubility in less polar organic solvents. nih.gov The choice of solvent can be tailored to the specific requirements of the reaction, such as reactant solubility and desired reaction temperature.

Potential as a Ligand in Coordination Chemistry (if applicable to non-biological contexts)

The thiomorpholine scaffold contains two potential donor atoms for coordination to metal ions: the nitrogen atom of the secondary amine and the sulfur atom of the thioether. This makes thiomorpholine and its derivatives, including 2-Methylthiomorpholine, potential ligands in coordination chemistry. jchemrev.com The coordination of such ligands to transition metals can lead to the formation of complexes with interesting structural, electronic, and catalytic properties.

The nitrogen atom in 2-Methylthiomorpholine is a Lewis base and can readily coordinate to a variety of metal centers. The sulfur atom, with its lone pairs of electrons, can also act as a donor, although it is generally a softer Lewis base than nitrogen. The ability of the thiomorpholine ring to act as a bidentate ligand, coordinating through both nitrogen and sulfur, would lead to the formation of a stable five-membered chelate ring.

While there is limited specific information on the coordination chemistry of 2-Methylthiomorpholine, studies on the parent thiomorpholine have shown that it forms complexes with transition metals such as copper(II), platinum(II), and nickel(II). The catalytic activity of these complexes has also been investigated. The presence of the methyl group at the 2-position in 2-Methylthiomorpholine could influence the steric environment around the coordinating atoms, potentially affecting the stability and geometry of the resulting metal complexes.

The table below summarizes the potential coordination modes of 2-Methylthiomorpholine as a ligand.

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate (N-donor) | Coordination through the nitrogen atom only. | Harder metal ions (e.g., first-row transition metals). |

| Monodentate (S-donor) | Coordination through the sulfur atom only. | Softer metal ions (e.g., second and third-row transition metals). |

| Bidentate (N,S-chelate) | Coordination through both nitrogen and sulfur atoms to form a chelate ring. | A wide range of transition metals. |

| Bridging | The ligand bridges two metal centers, coordinating through N to one and S to the other, or both atoms to different metals. | Formation of polynuclear complexes. |

The formation of such coordination compounds opens up possibilities for their use as catalysts in various organic transformations or as precursors for the synthesis of nanomaterials.

Role in Chemical Vapor Deposition (CVD) Precursor Development (through related compounds)

Chemical Vapor Deposition (CVD) is a versatile technique for depositing thin films of various materials onto a substrate. The choice of the precursor molecule is critical for the success of the CVD process, as it determines the composition, purity, and properties of the resulting film. sigmaaldrich.com Sulfur-containing organic molecules have been investigated as single-source precursors for the deposition of metal sulfide (B99878) thin films. nih.gov

While there is no direct evidence of 2-Methylthiomorpholine hydrochloride being used as a CVD precursor, its structure suggests potential in this area, particularly for the deposition of metal sulfides. The presence of both a sulfur atom and a nitrogen atom, which can coordinate to a metal center, makes it a candidate for forming volatile metal-organic complexes. These complexes, upon thermal decomposition in the gas phase, could lead to the deposition of a metal sulfide film.

The general approach involves the synthesis of a volatile coordination compound containing the metal of interest and the 2-methylthiomorpholine ligand. The hydrochloride form would need to be converted to the free base before complexation. The volatility of the resulting complex is a key requirement for a successful CVD precursor. The methyl group in 2-Methylthiomorpholine might enhance the volatility of the complex compared to the unsubstituted thiomorpholine derivative.

The thermal decomposition of the precursor on the heated substrate is the final step in the CVD process. The decomposition pathway will determine the composition and quality of the deposited film. Ideally, the precursor should decompose cleanly to give the desired metal sulfide, with the organic fragments being volatile and easily removed from the reaction chamber.

The table below outlines the key properties of an ideal CVD precursor and how a hypothetical metal complex of 2-Methylthiomorpholine might fulfill them.

| Precursor Property | Desired Characteristic | Relevance of a 2-Methylthiomorpholine Complex |

| Volatility | Sufficient vapor pressure at a reasonable temperature to allow for transport to the substrate. | The organic nature of the ligand can contribute to volatility. The methyl group may enhance this property. |

| Thermal Stability | Stable enough to be vaporized without premature decomposition. | The strength of the metal-ligand bonds will determine thermal stability. |

| Clean Decomposition | Decomposes on the substrate to give the desired material with minimal contamination from the ligand fragments. | The decomposition pathway needs to be controlled to favor the formation of the metal sulfide and volatile organic byproducts. |

| Single-Source | Contains all the necessary elements for the final film in one molecule. | A complex of a metal with 2-methylthiomorpholine would be a single-source precursor for a metal sulfide film. |

Future Directions in 2 Methylthiomorpholin Hydrochlorid Research

Development of Novel and Sustainable Synthetic Routes

The future of 2-Methylthiomorpholine (B3383184) hydrochloride synthesis lies in the development of more efficient, sustainable, and cost-effective methods. While specific routes for this compound are not extensively documented, research into the synthesis of the parent thiomorpholine (B91149) and its derivatives provides a roadmap for future investigations.

Current synthetic strategies for the thiomorpholine ring often involve multi-step procedures. nih.govacs.orgjchemrev.comjchemrev.com A promising future direction is the adoption of continuous flow chemistry. A telescoped photochemical thiol-ene/cyclization sequence has been successfully employed for the synthesis of thiomorpholine, offering advantages such as enhanced safety, scalability, and process control. nih.gov Adapting such a flow process for the synthesis of 2-Methylthiomorpholine hydrochloride, potentially starting from readily available precursors, could significantly improve its production efficiency.

Furthermore, the principles of green chemistry are expected to play a pivotal role in the development of new synthetic routes. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation. Polymer-supported synthesis, which has been utilized for creating derivatives of thiomorpholine-3-carboxylic acid, offers a solid-phase approach that can simplify purification and reduce solvent usage. acs.org Exploring enzymatic or chemo-enzymatic routes could also lead to highly stereoselective and sustainable syntheses of chiral 2-Methylthiomorpholine hydrochloride.

| Synthetic Approach | Potential Advantages for 2-Methylthiomorpholine Hydrochloride Synthesis |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. |

| Green Chemistry Principles | Use of eco-friendly reagents, solvents, and catalysts; waste reduction. |

| Polymer-Supported Synthesis | Simplified purification and reduced solvent consumption. |

| Enzymatic/Chemo-enzymatic Routes | High stereoselectivity and sustainability. |

Exploration of Undiscovered Chemical Transformations

The chemical reactivity of 2-Methylthiomorpholine hydrochloride remains largely uncharted territory. The thiomorpholine scaffold, however, is known to participate in a variety of chemical transformations, suggesting a rich field of discovery for its 2-methyl derivative. jchemrev.comjchemrev.com

Future research could focus on exploring reactions at the nitrogen and sulfur atoms of the thiomorpholine ring. N-alkylation and N-acylation are common transformations for secondary amines and could be used to introduce a wide range of functional groups onto the 2-Methylthiomorpholine hydrochloride molecule, leading to novel derivatives with unique properties. acs.org

The sulfur atom in the thiomorpholine ring presents another handle for chemical modification. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone can have a profound impact on the molecule's polarity, solubility, and biological activity, as seen in related thiomorpholine-containing compounds. jchemrev.commdpi.com The resulting 2-Methylthiomorpholine-1-oxide and 2-Methylthiomorpholine-1,1-dioxide would be novel compounds with potentially interesting characteristics.

Furthermore, the exploration of 2-Methylthiomorpholine hydrochloride as a building block in the synthesis of more complex molecules is a promising avenue. For instance, it could be incorporated into Schiff bases or β-lactam structures, which are known pharmacophores. jchemrev.comjchemrev.com

| Potential Transformation | Expected Outcome |

| N-Alkylation/N-Acylation | Introduction of diverse functional groups, leading to new derivatives. |

| Sulfur Oxidation | Formation of sulfoxides and sulfones with altered physicochemical properties. |

| Use as a Building Block | Synthesis of complex molecules like Schiff bases and β-lactams. |

Advancements in Characterization Methodologies for Complex Systems

A thorough understanding of the structure-property relationships of 2-Methylthiomorpholine hydrochloride and its derivatives is crucial for their rational design and application. While standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for basic characterization, future research will necessitate the use of more advanced methodologies, especially for studying complex systems. mdpi.comresearchgate.net

The three-dimensional structure of 2-Methylthiomorpholine hydrochloride in the solid state could be elucidated using single-crystal X-ray diffraction. This technique, combined with computational methods like Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, can provide detailed insights into its molecular geometry, intermolecular interactions, and crystal packing. mdpi.com Such information is invaluable for understanding its physical properties and for crystal engineering.

In solution, advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY), can be employed to unambiguously assign all proton and carbon signals, especially in more complex derivatives. researchgate.net Furthermore, studying the conformational dynamics of the thiomorpholine ring in different solvents or upon binding to other molecules will be crucial. Techniques like dynamic NMR spectroscopy and computational molecular modeling can provide valuable information in this regard.

Expansion of Non-Biological Applications in Chemical Sciences and Materials Engineering

While much of the research on thiomorpholine derivatives has been in the context of medicinal chemistry, there is a significant and largely unexplored potential for 2-Methylthiomorpholine hydrochloride in non-biological applications.

One of the most exciting future directions is in the field of materials science. Polymers derived from thiomorpholine have been shown to exhibit "smart" or stimuli-responsive behavior. mdpi.com For example, polymers containing thiomorpholine oxide moieties can display tunable lower critical solution temperature (LCST) and pH-responsiveness. mdpi.com This opens the door to the development of novel hydrogels, sensors, and drug delivery systems based on 2-Methylthiomorpholine hydrochloride.

The structural similarity of thiomorpholine to morpholine (B109124), a compound used in various industrial applications, suggests further avenues for exploration. Morpholine derivatives are employed as corrosion inhibitors, curing agents for resins, and stabilizers for polymers. e3s-conferences.org Investigating the potential of 2-Methylthiomorpholine hydrochloride and its derivatives in these areas could lead to the development of new materials with enhanced properties. For example, its presence in a polymer backbone could improve thermal stability or introduce specific functionalities.

| Potential Application Area | Specific Role for 2-Methylthiomorpholine Hydrochloride |

| Smart Polymers | Monomer for stimuli-responsive (pH, temperature) materials. |

| Corrosion Inhibition | Additive to protect metal surfaces. |

| Polymer Chemistry | Curing agent, stabilizer, or cross-linking agent for resins and polymers. |

| Catalysis | As a ligand for metal catalysts in organic synthesis. |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Methylthiomorpholin-hydrochlorid, and what purity benchmarks are critical for pharmacological studies?

- Methodology : Synthesis typically involves cyclization of thiomorpholine precursors followed by hydrochlorination. Purification via recrystallization or column chromatography is essential to achieve >95% purity, as impurities can skew biological activity. Analytical techniques like HPLC (with UV detection at 210–260 nm) or GC-MS should validate purity .

- Key Parameters : Monitor reaction temperature (20–80°C), pH during hydrochlorination (optimized at 2–3), and solvent selection (e.g., ethanol/water mixtures for crystallization).

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- Methodology :

- NMR : Compare - and -NMR spectra to computational predictions (e.g., DFT calculations). For example, methyl groups adjacent to sulfur in thiomorpholine derivatives show deshielded protons (~δ 2.5–3.5 ppm) .

- FT-IR : Confirm S-C and N-H stretches (650–750 cm for C-S; ~2500 cm for N-H) .

- Validation : Cross-reference with literature for morpholine analogs and ensure chloride counterion detection via elemental analysis.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid inhalation or skin contact, as hydrochlorides may cause irritation .

- Store in airtight containers under inert gas (N) to prevent hygroscopic degradation.

- Emergency measures: Flush eyes with water for 15 minutes if exposed; seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR data for this compound?

- Approach :

- Re-examine solvent effects (e.g., DMSO vs. CDCl) and proton exchange rates, which may shift peak positions.

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For instance, coupling between methyl and thiomorpholine protons can clarify stereochemistry .

- Validate computational models (e.g., B3LYP/6-31G**) by adjusting dielectric constants to match experimental conditions.

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

- Experimental Design :

- Use a factorial design to test catalysts (e.g., p-toluenesulfonic acid vs. HCl gas) and solvent systems (polar aprotic vs. protic).

- Monitor reaction kinetics via in-situ FT-IR or Raman spectroscopy to identify rate-limiting steps.

- Example: Higher HCl gas pressure (1–2 atm) may improve hydrochlorination efficiency but risks byproduct formation .

Q. How does pH influence the stability of this compound in aqueous solutions, and what degradation products form?

- Stability Study Protocol :

- Prepare buffered solutions (pH 1–12) and incubate at 25°C/40°C. Sample aliquots at intervals (0, 24, 48 hrs).

- Analyze via LC-MS to detect degradation products (e.g., thiomorpholine ring-opening at pH >10).

- Key Finding : Stability is highest at pH 4–6; acidic conditions (pH <2) may protonate the amine, while alkaline conditions hydrolyze the S-C bond .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting bioactivity results for this compound across cell-based assays?

- Troubleshooting Steps :

- Verify cell line viability (e.g., HepG2 vs. HEK293) and assay conditions (serum-free vs. serum-containing media).

- Re-test with purified batches to rule out impurity interference.

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm mechanisms .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodology :

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.

- Calculate IC values with 95% confidence intervals; apply ANOVA to compare treatment groups.

- Address outliers via Grubbs’ test or robust regression techniques .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.